Hesperetin Dihydrochalcone: A Technical Guide for Researchers and Drug Development Professionals
Hesperetin Dihydrochalcone: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Chemical Structure, Properties, and Biological Activities of Hesperetin (B1673127) Dihydrochalcone (B1670589).
Introduction
Hesperetin dihydrochalcone (HDC) is a flavonoid derivative of hesperetin, a flavanone (B1672756) predominantly found in citrus fruits. As a dihydrochalcone, it possesses a distinct chemical structure that contributes to its unique physicochemical and biological properties. This technical guide provides a comprehensive overview of the chemical structure, properties, and significant biological activities of hesperetin dihydrochalcone, with a focus on its potential applications in research and drug development. The information is curated to be a valuable resource for researchers, scientists, and professionals in the pharmaceutical and nutraceutical industries.
Chemical Structure and Identification
Hesperetin dihydrochalcone is structurally characterized by a C6-C3-C6 backbone, typical of flavonoids. The open-chain structure of the C-ring distinguishes it from its flavanone precursor, hesperetin.
| Identifier | Value |
| IUPAC Name | 3-(3-hydroxy-4-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one[1] |
| SMILES String | COC1=C(C=C(C=C1)CCC(=O)C2=C(C=C(C=C2O)O)O)O[1] |
| InChI Key | RWKSTZADJBEXSQ-UHFFFAOYSA-N[1] |
| Molecular Formula | C16H16O6[1] |
| CAS Number | 35400-60-3[1] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of hesperetin dihydrochalcone is essential for its application in research and development.
| Property | Value | Reference |
| Molecular Weight | 304.29 g/mol | [1] |
| Appearance | Slightly grey solid | [1] |
| Boiling Point | 553.1 °C at 760 mmHg (estimated) | [2] |
| Density | 1.409 g/cm³ (predicted) | [2] |
| Solubility | Practically insoluble in water. Soluble in ethanol (B145695), chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone. | [1] |
| pKa (predicted) | 7.16 ± 0.40 | |
| LogP (predicted) | 3.21 |
Synthesis and Purification
Synthesis
Hesperetin dihydrochalcone can be synthesized from hesperidin (B1673128), a readily available precursor from citrus peels. A common method involves a one-pot reaction that includes catalytic hydrogenation and subsequent acid hydrolysis.
Experimental Protocol: Synthesis of Hesperetin Dihydrochalcone from Hesperidin [3]
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Preparation of Hesperidin Dihydrochalcone:
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Hesperidin is dissolved in an alkaline solution (e.g., 5% sodium hydroxide (B78521) or potassium hydroxide solution).
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A catalyst, such as Raney nickel, is added to the solution.
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The mixture is subjected to catalytic hydrogenation at a controlled temperature (e.g., 40 °C) for a specific duration (e.g., 3 hours).
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Hydrolysis:
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After the hydrogenation is complete, the solution is neutralized with an acid (e.g., hydrochloric acid) to a pH of approximately 4.
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The reaction mixture is then heated under reflux for several hours (e.g., 5 hours) to facilitate the complete hydrolysis of the glycosidic bond.
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Isolation and Purification:
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The reaction mixture is cooled to a low temperature (e.g., below 10 °C) to induce crystallization of the crude hesperetin dihydrochalcone.
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The crude product is collected by filtration.
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Further purification is achieved by recrystallization from a suitable solvent, such as a 50% ethanol solution.
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The purified hesperetin dihydrochalcone is then dried.
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Purification
Purification of hesperetin dihydrochalcone can be achieved through recrystallization. For analytical and preparative purposes, column chromatography can be employed.
Experimental Protocol: Purification by Column Chromatography
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Stationary Phase Selection: Silica gel is a common choice for the purification of flavonoids.
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Mobile Phase Selection: A solvent system with an appropriate polarity to effectively separate hesperetin dihydrochalcone from impurities would be required. A gradient of hexane (B92381) and ethyl acetate is often used for the separation of similar compounds.
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Fraction Collection and Analysis: Fractions would be collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the pure compound.
Analytical Methods
High-performance liquid chromatography (HPLC) is a widely used technique for the analysis and quantification of hesperetin dihydrochalcone.
Experimental Protocol: HPLC Analysis of Hesperetin Dihydrochalcone [2][4]
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Column: A C18 column is typically used.
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Mobile Phase: A gradient elution with acetonitrile (B52724) and 0.1% formic acid in water is effective for separation.
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Flow Rate: A flow rate of around 0.9 mL/min is commonly employed.
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Column Temperature: The column is maintained at a constant temperature, for example, 35 °C.
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Detection: UV detection at a specific wavelength (e.g., 280 nm) is used for quantification.
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Quantification: The concentration of hesperetin dihydrochalcone is determined by comparing its peak area to a standard curve generated with known concentrations of a purified standard.
Biological and Pharmacological Properties
Hesperetin dihydrochalcone, along with its parent compound hesperetin, exhibits a range of promising biological activities.
Antioxidant Activity
The antioxidant properties of flavonoids are attributed to their ability to scavenge free radicals. While specific IC50 values for hesperetin dihydrochalcone are not widely reported, studies on the related compound hesperetin provide insights into its potential antioxidant capacity.
| Assay | Compound | IC50 Value | Reference |
| DPPH Radical Scavenging | Hesperetin | 525.18 ± 1.02 µM | [5] |
| ABTS Radical Scavenging | Hesperetin | - | |
| DPPH Radical Scavenging | Hesperetin Derivatives | 1.2 µM (for compound 3f) | [6] |
| ABTS Radical Scavenging | Hesperetin Derivatives | 24 µM (for compound 3f) | [6] |
Experimental Protocol: DPPH Radical Scavenging Assay [7]
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A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.
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Various concentrations of hesperetin dihydrochalcone are added to the DPPH solution.
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The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
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The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.
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The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Anti-inflammatory Activity
Hesperetin has been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB pathway.
Signaling Pathway: Hesperetin's Anti-inflammatory Mechanism
Figure 1. Simplified signaling pathway of the anti-inflammatory action of hesperetin dihydrochalcone via inhibition of the NF-κB pathway.
Experimental Protocol: Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Macrophages [8]
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RAW 264.7 macrophage cells are cultured in a suitable medium.
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The cells are pre-treated with various concentrations of hesperetin dihydrochalcone for a specific duration.
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The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
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After incubation, the cell culture supernatant is collected to measure the levels of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like TNF-α and IL-6 using appropriate assay kits (e.g., Griess reagent for NO, ELISA for cytokines).
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Cell viability is assessed to ensure that the observed effects are not due to cytotoxicity.
Antidiabetic Effects
Flavonoids, including hesperidin and hesperetin, have been investigated for their potential antidiabetic effects, which may be mediated through the inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and the activation of PPAR-γ.
| Assay | Compound | IC50 Value | Reference |
| α-Glucosidase Inhibition | Hesperidin | 18.52 ± 1.26 µM | [9] |
| α-Glucosidase Inhibition | Hesperetin-Cu(II) complex | 1.25 ± 0.03 µM | [10] |
Experimental Protocol: α-Glucosidase Inhibition Assay [11]
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A solution of α-glucosidase enzyme is prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).
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The enzyme is pre-incubated with various concentrations of hesperetin dihydrochalcone.
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The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is added to initiate the reaction.
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The reaction is incubated at a specific temperature (e.g., 37 °C) for a defined period.
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The reaction is stopped, and the absorbance of the released p-nitrophenol is measured at 405 nm.
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The percentage of enzyme inhibition is calculated, and the IC50 value is determined.
Signaling Pathway: Hesperetin Dihydrochalcone and PPAR-γ Activation
Figure 2. Proposed mechanism of hesperetin dihydrochalcone in improving insulin sensitivity through PPAR-γ activation.
Conclusion
Hesperetin dihydrochalcone is a promising flavonoid with a well-defined chemical structure and a range of potential biological activities. Its antioxidant, anti-inflammatory, and antidiabetic properties, largely inferred from studies on its parent compound hesperetin, warrant further investigation. The detailed experimental protocols and structured data presented in this technical guide are intended to facilitate future research into the therapeutic potential of hesperetin dihydrochalcone and to support its development as a lead compound in drug discovery programs. Further studies are crucial to establish specific quantitative data for hesperetin dihydrochalcone and to fully elucidate its mechanisms of action.
References
- 1. Involvement of Nrf2 Activation and NF-kB Pathway Inhibition in the Antioxidant and Anti-Inflammatory Effects of Hesperetin in Activated BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a HPLC-UV Method for the Separation and Quantification of Hesperidin, Neohesperidin, Neohesperidin Dihydrochalcone and Hesperetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN110551011A - synthesis method of hesperetin dihydrochalcone - Google Patents [patents.google.com]
- 4. tandfonline.com [tandfonline.com]
- 5. A Comparative Study of Hesperetin, Hesperidin and Hesperidin Glucoside: Antioxidant, Anti-Inflammatory, and Antibacterial Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Anti-inflammatory Effects in LPS-treated RAW 264.7 Cells and the Influences on Drug Metabolizing Enzyme Activities by the Traditional Herbal Formulas, Yongdamsagan-Tang and Paljung-san [jkom.org]
- 9. Insight into the Inhibitory Mechanisms of Hesperidin on α-Glucosidase through Kinetics, Fluorescence Quenching, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hesperetin-Cu(II) complex as potential α-amylase and α-glucosidase inhibitor: Inhibition mechanism and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enzymatic Synthesis, Structural Analysis, and Evaluation of Antibacterial Activity and α-Glucosidase Inhibition of Hesperidin Glycosides [mdpi.com]
